4-Chloro-3-ethoxybenzaldehyde
Overview
Description
4-Chloro-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3-ethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.
Acylation: The acid is dissolved in an organic solvent, and an acylating chlorination reagent is added to produce 5-bromo-2-chlorobenzoyl chloride.
Ketone Formation: This intermediate is then reacted with phenetole in the presence of acid catalysts to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.
Reduction: The ketone is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Formylation: Finally, a formylation reagent is added to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process utilizes readily available raw materials and reagents, ensuring high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions
Major Products:
Oxidation: 4-Chloro-3-ethoxybenzoic acid.
Reduction: 4-Chloro-3-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced
Scientific Research Applications
4-Chloro-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: The compound is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxybenzaldehyde involves its reactivity as an electrophile in various chemical reactions. The chlorine and ethoxy substituents on the benzene ring influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 4-Chloro-3-bromobenzaldehyde
- 4-Chloro-3-methoxybenzaldehyde
Comparison: 4-Chloro-3-ethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties. Compared to its analogs, such as 2-bromo-4-chlorobenzaldehyde and 4-chloro-3-methoxybenzaldehyde, it exhibits different reactivity patterns and applications. The ethoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-3-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIRGVINPDUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.